molecular formula C8H14N2O B2780975 3,10-Diazabicyclo[4.3.1]decan-4-one CAS No. 1208711-11-8

3,10-Diazabicyclo[4.3.1]decan-4-one

Cat. No.: B2780975
CAS No.: 1208711-11-8
M. Wt: 154.213
InChI Key: NLAPIPXGKAQEPU-UHFFFAOYSA-N
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Description

3,10-Diazabicyclo[4.3.1]decan-4-one: is a bicyclic compound with the molecular formula C8H14N2O It is characterized by a unique structure that includes two nitrogen atoms and a ketone group within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Precursors: One common method involves the reaction of a suitable amine with a cyclic ketone under controlled conditions. For example, the reaction of 1,4-diazabicyclo[2.2.2]octane with a ketone can yield 3,10-diazabicyclo[4.3.1]decan-4-one.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,10-Diazabicyclo[4.3.1]decan-4-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: 3,10-Diazabicyclo[4.3.1]decan-4-one is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: It is used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

Medicine:

    Pharmaceuticals: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry:

    Polymer Production: It is used in the production of specialty polymers with unique properties.

    Material Science: The compound is investigated for its potential use in advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3,10-Diazabicyclo[4.3.1]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one: This compound has a similar bicyclic structure but with a methyl group at the 10th position.

    11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one: Another bicyclic compound with a different ring size and an additional methyl group.

    10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one: A tricyclic compound with a similar core structure but additional ring systems.

Uniqueness: 3,10-Diazabicyclo[431]decan-4-one is unique due to its specific bicyclic structure and the presence of two nitrogen atoms and a ketone group

Properties

IUPAC Name

3,10-diazabicyclo[4.3.1]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-4-6-2-1-3-7(10-6)5-9-8/h6-7,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPIPXGKAQEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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